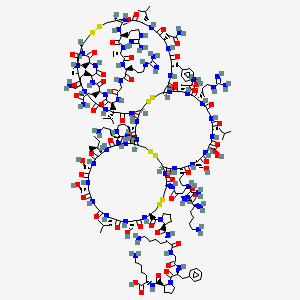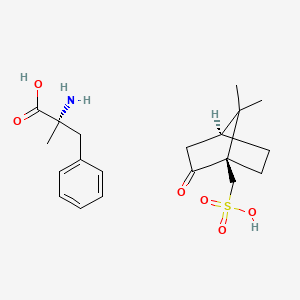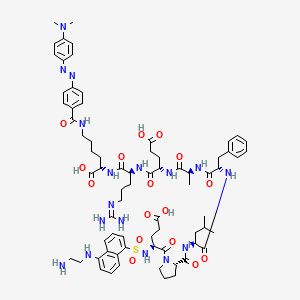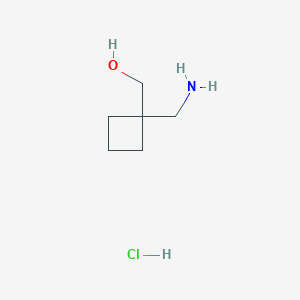
phen-IA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
phen-IA is a complex organometallic compound It features a ruthenium center coordinated with multiple nitrogen-containing ligands, including phenanthroline and pyridine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phen-IA typically involves the coordination of ruthenium with the respective ligands under controlled conditions. The process often starts with the preparation of the ligands, followed by their reaction with a ruthenium precursor, such as ruthenium trichloride. The reaction conditions may include solvents like ethanol or acetonitrile and may require heating to facilitate the coordination process.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency. Purification steps such as recrystallization or chromatography may be employed to ensure the final product’s quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Iodo-1-oxoniumylideneethyl)-(1,10-phenanthroline-1-10-diium-5-yl)azanium;2-pyridin-1-ium-2-ylpyridin-1-ium;2-pyridin-2-ylpyridine;ruthenium can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, altering its oxidation state and potentially changing the compound’s reactivity.
Reduction: Reduction reactions can revert the oxidized ruthenium back to its original state.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a higher oxidation state ruthenium complex, while substitution reactions can produce new ruthenium complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes. It is also studied for its photophysical properties, making it useful in light-emitting devices and sensors.
Biology
In biological research, (2-Iodo-1-oxoniumylideneethyl)-(1,10-phenanthroline-1-10-diium-5-yl)azanium;2-pyridin-1-ium-2-ylpyridin-1-ium;2-pyridin-2-ylpyridine;ruthenium is explored for its potential as an anticancer agent. Its ability to interact with DNA and induce cell death makes it a candidate for chemotherapy research.
Medicine
The compound’s medicinal applications extend to its use in diagnostic imaging. Its unique properties allow it to be used as a contrast agent in imaging techniques like MRI, providing enhanced visualization of biological tissues.
Industry
In the industrial sector, this ruthenium complex is utilized in the development of advanced materials, including conductive polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (2-Iodo-1-oxoniumylideneethyl)-(1,10-phenanthroline-1-10-diium-5-yl)azanium;2-pyridin-1-ium-2-ylpyridin-1-ium;2-pyridin-2-ylpyridine;ruthenium involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components. The pathways involved in these processes include the activation of apoptosis and inhibition of cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ruthenium(II) tris(bipyridine): Another ruthenium complex with similar photophysical properties.
Ruthenium(II) tris(phenanthroline): Similar in structure but with different ligands, affecting its reactivity and applications.
Ruthenium(II) polypyridyl complexes: A broad class of compounds with varying ligands and properties.
Uniqueness
(2-Iodo-1-oxoniumylideneethyl)-(1,10-phenanthroline-1-10-diium-5-yl)azanium;2-pyridin-1-ium-2-ylpyridin-1-ium;2-pyridin-2-ylpyridine;ruthenium stands out due to its specific ligand arrangement, which imparts unique reactivity and stability
Propriétés
Formule moléculaire |
C34H32IN7ORu+6 |
|---|---|
Poids moléculaire |
782.6 g/mol |
Nom IUPAC |
(2-iodo-1-oxoniumylideneethyl)-(1,10-phenanthroline-1,10-diium-5-yl)azanium;2-pyridin-1-ium-2-ylpyridin-1-ium;2-pyridin-2-ylpyridine;ruthenium |
InChI |
InChI=1S/C14H10IN3O.2C10H8N2.Ru/c15-8-12(19)18-11-7-9-3-1-5-16-13(9)14-10(11)4-2-6-17-14;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-7H,8H2,(H,18,19);2*1-8H;/p+6 |
Clé InChI |
HPORICVFHZGQJY-UHFFFAOYSA-T |
SMILES canonique |
C1=CC=[NH+]C(=C1)C2=CC=CC=[NH+]2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=CC(=C3C=CC=[NH+]C3=C2[NH+]=C1)[NH2+]C(=[OH+])CI.[Ru] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Bis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B1495694.png)




![1,4-Dihydro-4-oxo-1H-pyrido[2,3-c]pyrazine-3-carboxylic acid](/img/structure/B1495721.png)

![(R)-Methyl 4-((3R,5S,8S,9S,10S,13R,14S,17R)-3-(tert-butyldimethylsilyloxy)-10,13-dimethyl-7-(trimethylsilyloxy)-2,3,4,5,8,9,10,11,12,13,14,15,16,17-Tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1495736.png)


![Dipotassium;4,9-bis(3-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;pentahydrate](/img/structure/B1495756.png)
![8-Iodoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1495757.png)


